molecular formula C10H3BrF2N2 B13212172 7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile

7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile

Cat. No.: B13212172
M. Wt: 269.04 g/mol
InChI Key: NYASTPFROHJGNY-UHFFFAOYSA-N
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Description

7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₃BrF₂N₂ and a molecular weight of 269.05 g/mol . This compound is primarily used for research purposes and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile to produce 7-bromo-4-fluoro-1-hydroxy-isoquinoline . Further fluorination and nitrile introduction steps are required to obtain the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) and nucleophiles are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use, such as its role in biological systems or chemical reactions. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine, fluorine, and nitrile functional groups, which confer distinct chemical and biological properties

Biological Activity

7-Bromo-5,6-difluoroisoquinoline-1-carbonitrile (C₉H₄BrF₂N₂) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • A bromine atom at the 7th position.
  • Two fluorine atoms at the 5th and 6th positions.
  • A cyano group (-C≡N) at the 1st position.

Its molecular weight is approximately 244.03 g/mol, which contributes to its reactivity and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has been specifically investigated for its potential to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This inhibition can lead to a decrease in intracellular NAD+ levels, ultimately inducing apoptosis in cancer cells .

Antimicrobial and Anticancer Properties

Compounds with similar structures have shown antimicrobial and anticancer properties. The presence of fluorine enhances binding affinity to biological targets, potentially increasing therapeutic effectiveness. Preliminary studies suggest that this compound may exhibit both antibacterial and anticancer activities, warranting further investigation into its efficacy against various cancer types and microbial infections .

Study on Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against colorectal cancer cells, with IC50 values indicating its potential as a lead compound for developing new anticancer agents. The mechanism was linked to NAMPT inhibition, leading to reduced NAD+ levels and subsequent cell death .

Antimicrobial Activity Assessment

In another study, the antimicrobial activity of the compound was assessed against common bacterial strains. Results indicated that it possessed notable antibacterial properties, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or function.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
5,6-Difluoroisoquinoline-1-carbonitrileLacks bromine; two fluorinesDifferent reactivity profile
7-Bromo-5-fluoroisoquinoline-1-carbonitrileOne fluorine; bromine at position 7Altered electronic properties
5,6-Dichloroisoquinoline-1-carbonitrileChlorine instead of fluorinesDifferent halogen effects on reactivity

The distinct combination of bromine and fluorine in this compound contributes to its unique biological activity compared to its analogs.

Properties

Molecular Formula

C10H3BrF2N2

Molecular Weight

269.04 g/mol

IUPAC Name

7-bromo-5,6-difluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H3BrF2N2/c11-7-3-6-5(9(12)10(7)13)1-2-15-8(6)4-14/h1-3H

InChI Key

NYASTPFROHJGNY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=CC(=C(C(=C21)F)F)Br)C#N

Origin of Product

United States

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